2,3-Benzofluorene

Catalog No.
S606714
CAS No.
243-17-4
M.F
C17H12
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Benzofluorene

CAS Number

243-17-4

Product Name

2,3-Benzofluorene

IUPAC Name

11H-benzo[b]fluorene

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H2

InChI Key

HAPOJKSPCGLOOD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31

solubility

1.10e-08 M

Synonyms

11H-benzo(b)fluorene, 2,3-benzofluorene, benzo(b)fluorene

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31

The exact mass of the compound 2,3-Benzofluorene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.10e-08 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89263. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. It belongs to the ontological category of fluorenes in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Benzofluorene (11H-Benzo[b]fluorene, CAS 243-17-4) is a highly crystalline, carbotetracyclic aromatic hydrocarbon characterized by a linearly fused benzene and fluorene ring system. Serving as a premium precursor in materials science, it is primarily procured for the synthesis of advanced organic light-emitting diode (OLED) components—such as electron blocking layers (EBLs) and phosphorescent host materials—as well as specialized metallocene catalysts for polyolefin manufacturing. Compared to standard fluorene, the extended π-conjugation of the benzo[b] fusion provides superior thermal stability, deeper HOMO energy levels, and unique steric profiles [1]. These attributes make it an essential building block for applications requiring precise charge-carrier mobility, high triplet energy management, and robust thermal processability during vacuum deposition [2].

Substituting 2,3-benzofluorene with generic 9H-fluorene or its non-linear isomers (such as 1,2-benzofluorene) fundamentally compromises end-product performance[1]. In optoelectronic applications, the linear benzo[b] fusion dictates the molecule's transition dipole moment and HOMO/LUMO energy gap; replacing it with standard fluorene results in shallower HOMO levels, leading to severe efficiency roll-off and charge imbalance in phosphorescent OLEDs [1]. In organometallic catalysis, the specific symmetry and steric bulk of the benzo[b]fluorenyl ligand are non-negotiable for controlling the coordination sphere of zirconium or hafnium centers [2]. Generic indenyl or standard fluorenyl ligands fail to provide the necessary steric hindrance, resulting in drastically lower polymer molecular weights and reduced catalyst activity during high-temperature olefin polymerization[2].

Superior Efficiency Roll-Off Mitigation in Phosphorescent OLEDs

In the formulation of electron blocking layers (EBLs) for phosphorescent OLEDs, the core structure directly dictates charge carrier balance and device longevity. Comparative device fabrication demonstrates that EBLs incorporating the 11,11-dimethyl-11H-benzo[b]fluorene moiety maintain significantly higher stability at high luminance compared to standard 9H-fluorene equivalents[1]. Specifically, the benzo[b]fluorene-based EBL achieved an efficiency roll-off of only 7.2% at 3000 cd/m², whereas devices utilizing standard dimethyl-9H-fluorene derivatives exhibited severe roll-offs of up to 14.3% [1]. This deep HOMO level control directly translates to a >2% absolute increase in external quantum efficiency (EQE), making 2,3-benzofluorene derivatives critical for high-brightness commercial displays [1].

Evidence DimensionOLED Efficiency Roll-Off at 3000 cd/m²
Target Compound Data7.2% roll-off (11,11-dimethyl-11H-benzo[b]fluorene core EBL)
Comparator Or Baseline14.3% roll-off (Standard dimethyl-9H-fluorene core EBL)
Quantified Difference49.6% reduction in efficiency roll-off at high luminance
ConditionsPhosphorescent OLED device testing at 3000 cd/m² luminance

Minimizing efficiency roll-off at high brightness is a primary procurement driver for OLED display manufacturers seeking to extend device lifetime and reduce power consumption.

Enhanced Thermal Stability for Vacuum Thermal Evaporation (VTE)

For materials utilized in vacuum thermal evaporation (VTE) during semiconductor or OLED manufacturing, the thermal stability of the precursor is paramount to prevent source degradation and ensure uniform thin-film morphology. 2,3-Benzofluorene exhibits a substantially higher melting point (211–213 °C) compared to both baseline 9H-fluorene (116 °C) and its non-linear isomer 1,2-benzofluorene (189.6 °C) [1], . This ~95 °C increase over standard fluorene and ~22 °C advantage over the benzo[a] isomer reflects the stronger intermolecular π-π stacking enabled by its linear extended conjugation . This robust thermal profile allows for higher deposition temperatures without premature decomposition, ensuring high-purity sublimation .

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data211–213 °C (2,3-Benzofluorene)
Comparator Or Baseline116 °C (9H-Fluorene) and 189.6 °C (1,2-Benzofluorene)
Quantified Difference+95 °C vs. fluorene; +21.4 °C vs. 1,2-benzofluorene
ConditionsStandard atmospheric pressure thermal characterization

Higher thermal stability prevents precursor degradation during the rigorous heating cycles of industrial vacuum deposition, directly improving manufacturing yield and film purity.

Optimized Steric Bulk for High-Activity Metallocene Catalysts

In the synthesis of single-site metallocene catalysts for polyolefin production, the choice of the fused-ring ligand dictates both the polymerization kinetics and the molecular weight of the resulting polymer. Transition metal complexes utilizing benzo[b]fluorenyl ligands provide a highly specific steric environment that outperforms standard fluorenyl or indenyl ligands in high-temperature solution processes[1]. Industrial patent data indicates that catalysts incorporating these extended linearly fused ligands can sustain activities exceeding 100 kg polymer per gram of catalyst at temperatures above 100 °C, while effectively producing polymers with tightly controlled molecular weights (Mw < 100,000) [1]. The unique symmetry of the benzo[b]fluorenyl system prevents the rapid chain termination often seen with less sterically demanding generic fluorenyl catalysts [1].

Evidence DimensionCatalyst Activity and Thermal Tolerance
Target Compound Data>100 kg polymer/g catalyst at >100 °C (Benzo[b]fluorenyl-based metallocenes)
Comparator Or BaselineRapid deactivation or loss of Mw control (Standard un-fused fluorenyl metallocenes)
Quantified DifferenceSustained high-temperature activity with controlled chain propagation
ConditionsSolution olefin polymerization at >100 °C, residence time <120 mins

Procuring 2,3-benzofluorene for ligand synthesis enables the production of highly active, thermally robust catalysts necessary for modern, high-throughput continuous polyolefin manufacturing.

Synthesis of OLED Electron Blocking Layers (EBLs)

Due to its ability to lower the HOMO energy level and drastically reduce efficiency roll-off at high luminance, 2,3-benzofluorene is the optimal precursor for synthesizing tri-aryl amine EBLs in commercial phosphorescent OLED displays [1].

Ligand Precursor for High-Temperature Metallocene Catalysts

The unique linear steric bulk of the benzo[b]fluorenyl moiety makes it an essential starting material for developing advanced zirconocene and hafnocene catalysts used in the continuous solution polymerization of specialized polyolefins [2].

Development of Deep-Blue and Green Phosphorescent Hosts

The extended π-conjugation and high thermal stability (melting point >211 °C) make this compound a preferred building block for vacuum-deposited host materials, where maintaining high triplet energy and preventing morphological degradation during thermal evaporation are critical [1].

XLogP3

5.8

LogP

5.77 (LogP)

Melting Point

212.0 °C

UNII

GMO75RUY0L

Vapor Pressure

5.50e-08 mmHg

Other CAS

30777-19-6
243-17-4

Wikipedia

2,3-benzofluorene

Biological Half Life

0.41 Days

Dates

Last modified: 08-15-2023

Tandem cyclizations of 1,6-enynes with arylsulfonyl chlorides by using visible-light photoredox catalysis

Guo-Bo Deng, Zhi-Qiang Wang, Jia-Dong Xia, Peng-Cheng Qian, Ren-Jie Song, Ming Hu, Lu-Bin Gong, Jin-Heng Li
PMID: 23288810   DOI: 10.1002/anie.201208380

Abstract




Palladium(0)-catalyzed cyclization of 1,6-diyn-3-yl carbonates with a nucleophilic functionality: efficient synthesis of polycyclic benzo[b]fluorene derivatives via allene intermediates

Shugao Zhu, Luling Wu, Xian Huang
PMID: 22495553   DOI: 10.1039/c2ob07148g

Abstract

We report in this paper an interesting tandem reaction involving sequential palladium(0)-catalyzed decarboxylation of diynylic carbonates, intramolecular nucleophilic cyclization and Schmittel reaction, which provides a facile method for the synthesis of a variety of polycyclic benzo[b]fluorene derivatives from easily accessible starting materials.


S(1)

A Staicu, G Rouillé, Th Henning, F Huisken, D Pouladsaz, R Scholz
PMID: 19044762   DOI: 10.1063/1.2967186

Abstract

The S(1)((1)A('))<--S(0)((1)A(')) absorption spectrum of jet-cooled 2,3-benzofluorene (Bzf) has been measured by cavity ring-down spectroscopy. The potential energy surfaces of the S(n=0,1,2) states of Bzf have been investigated with calculations based on the time-dependent density functional theory (TD-DFT). At the B3LYP/TZ level of theory, TD-DFT does not deliver a realistic difference between the excited S(1) and S(2) potential energy surfaces, a problem which can be avoided by introducing a reference geometry where this difference coincides with the observation. In this geometry, an expression for the Herzberg-Teller corrected intensities of the vibronic bands is proposed, allowing a straightforward assignment of the observed a(') modes below 900 cm(-1), including realistic calculated intensities. For vibronic bands at higher energies, the agreement between calculated and observed modes is deteriorated by substantial Dushinsky rotations and nonparabolicities of the potential energy surface S(1).


Understand the Specific Regio- and Enantioselectivity of Fluostatin Conjugation in the Post-Biosynthesis

Yuanqi Wang, Changsheng Zhang, Yi-Lei Zhao, Rosalinda Zhao, Kendall N Houk
PMID: 32466453   DOI: 10.3390/biom10060815

Abstract

Fluostatins, benzofluorene-containing aromatic polyketides in the atypical angucycline family, conjugate into dimeric and even trimeric compounds in the post-biosynthesis. The formation of the C-C bond involves a non-enzymatic stereospecific coupling reaction. In this work, the unusual regio- and enantioselectivities were rationalized by density functional theory calculations with the M06-2X (SMD, water)/6-311 + G(d,p)//6-31G(d) method. These DFT calculations reproduce the lowest energy C1-(R)-C10'-(S) coupling pathway observed in a nonenzymatic reaction. Bonding of the reactive carbon atoms (C1 and C10') of the two reactant molecules maximizes the HOMO-LUMO interactions and Fukui function involving the highest occupied molecular orbital (HOMO) of nucleophile p-QM and lowest unoccupied molecular orbital (LUMO) of electrophile FST
anion. In particular, the significant π-π stacking interactions of the low-energy pre-reaction state are retained in the lowest energy pathway for C-C coupling. The distortion/interaction-activation strain analysis indicates that the transition state (
) of the lowest energy pathway involves the highest stabilizing interactions and small distortion among all possible C-C coupling reactions. One of the two chiral centers generated in this step is lost upon aromatization of the phenol ring in the final difluostatin products. Thus, the π-π stacking interactions between the fluostatin 6-5-6 aromatic ring system play a critical role in the stereoselectivity of the nonenzymatic fluostatin conjugation.


Benzo[b]fluorenes via indanone dianion annulation: a short synthesis of prekinamycin

Vladimir B Birman, Zhufeng Zhao, Lei Guo
PMID: 17328553   DOI: 10.1021/ol0629768

Abstract

[structure: see text]. A rapid construction of benzo[b]fluorenones via reaction of 1-indanone dianions with phthalate diesters is described. Its utility is illustrated with a concise synthesis of prekinamycin.


Benzo[b]fluorene


PMID: 6586649   DOI:

Abstract




Dual fluorescence of excited state intra-molecular proton transfer of HBFO: mechanistic understanding, substituent and solvent effects

Wenjing Yang, Xuebo Chen
PMID: 24452250   DOI: 10.1039/c3cp54462a

Abstract

A combined approach of the multiconfigurational perturbation theory with the Rice-Ramsperger-Kassel-Marcus methodology has been employed to calculate the minimum potential energy profiles and the rates of excited state intra-molecular proton transfer (ESIPT) for the WOLED material molecule of HBFO and its four meta- or para-substituted compounds in gas phase, acetonitrile and cyclohexane solvents. The kinetic control for these reactions is quantitatively determined and extensively studied on the basis of the accurate potential energy surfaces when the thermodynamic factor associated with the free energy change becomes negligible in the case of the existence of a significant barrier in the ESIPT process. These computational efforts contribute to a deep understanding of the ESIPT mechanism, dual emission characteristics, kinetic controlling factor, substituent and solvent effects for these material molecules. The white light emission is generated by the establishment of dynamic equilibrium between enol and keto forms in the charge transfer excited SCT((1)ππ*) state. The performance of white light emission is quantitatively demonstrated to be mainly sensitive to the molecular tailoring approach of the electronic properties of meta- or para- substituents by the modulation of the forward/backward ESIPT rate ratio. The quality of white light emission is slightly tunable through its surrounding solvent environment. These computational results will provide a useful strategy for the molecular design of OLED and WOLED materials.


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